molecular formula C22H24N2O3 B14980971 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

Cat. No.: B14980971
M. Wt: 364.4 g/mol
InChI Key: RZLQXNLOQSVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group, a quinoline moiety, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could be:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, undergoes an etherification reaction with an appropriate halide to form 3,4-dimethylphenoxy.

    Quinoline Derivative Synthesis: Separately, 8-ethoxyquinoline is synthesized through a series of reactions starting from quinoline.

    Amide Bond Formation: The final step involves coupling the 3,4-dimethylphenoxy intermediate with the 8-ethoxyquinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(quinolin-5-yl)propanamide: Lacks the ethoxy group on the quinoline moiety.

    2-(3,4-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide: Contains a methoxy group instead of an ethoxy group.

    2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-6-yl)propanamide: The ethoxy group is positioned differently on the quinoline ring.

Uniqueness

The presence of the ethoxy group on the quinoline moiety in 2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)propanamide

InChI

InChI=1S/C22H24N2O3/c1-5-26-20-11-10-19(18-7-6-12-23-21(18)20)24-22(25)16(4)27-17-9-8-14(2)15(3)13-17/h6-13,16H,5H2,1-4H3,(H,24,25)

InChI Key

RZLQXNLOQSVBLL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C(C)OC3=CC(=C(C=C3)C)C)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.